N-phenylethenesulfonamide
Overview
Description
N-Phenylethenesulfonamide is an organic compound characterized by the presence of a phenyl group attached to an ethenesulfonamide moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable reagent in various chemical transformations and applications.
Mechanism of Action
Target of Action
N-Phenylethenesulfonamide primarily targets the ε-amino group of lysine-bearing free α-amine residues . Lysine residues are abundant in native proteins and serve as appropriate targets for bioconjugation .
Mode of Action
This compound interacts with its targets via aza-Michael addition . This compound has been developed for efficient and highly selective modification of the lysine residue of native peptides in the presence of a free N-terminus .
Biochemical Pathways
It’s known that the compound modifies the lysine residues of native peptides , which could potentially affect various biochemical pathways involving these peptides.
Result of Action
The result of this compound’s action is the efficient and highly selective modification of the lysine residue of native peptides .
Biochemical Analysis
Biochemical Properties
N-Phenylethenesulfonamide has been found to be an applicable reagent for the efficient and highly selective modification of the lysine residue of native peptides . This compound interacts with the ε-amino group of lysine-bearing free α-amine residues via aza-Michael addition . This interaction allows for the site-selective modification of lysine, a process that is crucial in the study of protein function and structure .
Cellular Effects
The modification of lysine residues can influence protein function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ε-amino group of lysine residues in proteins . This interaction occurs via aza-Michael addition, a type of nucleophilic addition reaction . This allows this compound to selectively modify lysine residues without affecting the N-terminus of the peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylethenesulfonamide can be synthesized through several methods. One common approach involves the reaction of phenylamine with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Phenylethenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Heck-type coupling, to form complex organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Palladium or ruthenium catalysts are often employed in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arene diazonium salts can yield styrenyl sulfonamides .
Scientific Research Applications
N-Phenylethenesulfonamide has diverse applications in scientific research:
Comparison with Similar Compounds
N-Phenylethenesulfonamide can be compared with other similar compounds, such as:
N-Methyl-N-phenylethenesulfonamide: This compound has a methyl group attached to the nitrogen atom, which can influence its reactivity and applications.
N-Allyl-N-phenylethenesulfonamide: The presence of an allyl group can alter the compound’s reactivity in coupling reactions.
Uniqueness: this compound is unique due to its ability to undergo selective modifications and its versatility in various chemical reactions. Its applications in site-selective peptide modification and potential anticancer activity further highlight its significance in scientific research .
Properties
IUPAC Name |
N-phenylethenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12(10,11)9-8-6-4-3-5-7-8/h2-7,9H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLXBWHNSONKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871011 | |
Record name | N-Phenylethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3192-10-7 | |
Record name | N-Phenylethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylethene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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